molecular formula C8H16N2O2 B13270409 5-(Aminomethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one

5-(Aminomethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one

Cat. No.: B13270409
M. Wt: 172.22 g/mol
InChI Key: ZSNRSMGAAAJMNG-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one hydrochloride is a small molecule oxazolidinone derivative with the CAS number 1427380-28-6 and a molecular formula of C 8 H 17 ClN 2 O 2 . This compound is part of the oxazolidinone class, a group of synthetic heterocyclic structures known for their significant potential in medicinal chemistry, particularly as templates for antibacterial agents . Oxazolidinones are recognized for their unique mechanism of action, which involves the inhibition of bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit, thereby preventing the formation of the 70S initiation complex . This mechanism is distinct from other antibacterial classes, making oxazolidinones a valuable scaffold for researching new anti-infectives, especially against multi-drug resistant Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . Researchers can procure this compound from multiple global suppliers, with availability in quantities ranging from 100 mg to 5 g and a typical purity of 95% or higher . It is offered as a hydrochloride salt to enhance stability and is intended for research and further manufacturing applications only, strictly not for human consumption . The product requires cold-chain transportation and should be stored sealed in a dry, cool environment .

Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

5-(aminomethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C8H16N2O2/c1-6(2)4-10-5-7(3-9)12-8(10)11/h6-7H,3-5,9H2,1-2H3

InChI Key

ZSNRSMGAAAJMNG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CC(OC1=O)CN

Origin of Product

United States

Preparation Methods

Synthesis from Chiral Aziridines

5-functionalized chiral oxazolidin-2-ones can be efficiently derived from chiral aziridines that have an electron-withdrawing group at the C-2 position, preserving the configuration.

Representative Example: Preparation of 5(S)-Benzoyl-3-[1′(R)-phenylethyl]oxazolidin-2-one (8a)

  • Add methyl chloroformate (80 µL, 0.99 mmol) to a solution of 7a (166 mg, 0.66 mmol) in 2.20 mL of \$$CH_3CN\$$.
  • Stir the mixture for 7 hours under reflux in \$$CH_3CN\$$.
  • Cool the mixture to room temperature and concentrate in vacuo.
  • Purify using silica gel flash chromatography (EtOAc/\$$CH2Cl2\$$, 10:90) to yield 179 mg (92%) of 8a as a white solid.

    • Melting point: 88-89 °C
    • \$$[R]{24D}\$$: +167.2 (c 1.0, \$$CHCl3\$$)
    • ¹H NMR (500 MHz, \$$CDCl_3\$$): δ 7.96-7.26 (m, 10H), 5.59 (dd, J = 9.46, 6.04 Hz, 1H), 5.21 (q, J = 7.14 Hz, 1H)

Oxazolidin-5-one Synthesis from Alanine

  • Oxazolidin-5-ones can be synthesized using three different protocols, with the aim of developing a method to produce a diastereomerically pure oxazolidin-5-one. A novel method involving dynamic crystallization-induced asymmetric transformation can isolate a single diastereomer of an oxazolidin-5-one in 92% yield on a kilogram scale. Alkylation of the oxazolidin-5-one template results in good to excellent yields of N-protected α-substituted alanine esters with high enantiomeric excess (>98–99% ee).

Synthesis Involving Quinolone Derivatives

  • Substituted quinolone derivatives can be synthesized by treating an appropriately substituted quinolone with an oxazolidinone, isoxazoline, or isoxazolinone that has a sufficiently nucleophilic linking group, L. This allows for a nucleophilic substitution reaction that yields the corresponding crude oxazolidinone-, isoxazoline-, or isoxazolinone-substituted quinolone (I) in a one-pot reaction. The linking group L on the oxazolidinone, isoxazoline, or isoxazolinone can be introduced using standard synthetic methods from commercially available reagents.

Additional Information

  • Racemic 1,3-oxazolidin-2-one (I) can be obtained by condensing a racemate of \$$α\$$-phenylethylamine with epichlorohydrin, followed by cyclization with cyclizing reagents. Optical isomers of 1,3-oxazolidin-2-one compounds (I) and their salts can be prepared through specific methods that involve hydrolysis and cyclization steps to control the chirality at position 5 of the oxazolidinone ring.

Scientific Research Applications

5-(Aminomethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Oxazolidinone Derivatives

Structural and Functional Group Variations

The table below compares substituents at positions 3 and 5 of the target compound with structurally related oxazolidinones, along with their reported biological activities:

Compound Name Position 3 Substituent Position 5 Substituent Biological Activity Reference
5-(Aminomethyl)-3-(2-methylpropyl)-oxazolidin-2-one 2-Methylpropyl (isobutyl) Aminomethyl Not explicitly reported -
MLV-6976 3-(Perhydroazepin-1-yl)propyl Phenyl Potent centrally acting muscle relaxant
NC-1200 3-(Perhydroazepin-1-yl)propyl Phenyl Inhibits bladder micturition reflex in rats
5-(Aminomethyl)-3-cyclopropyl-oxazolidin-2-one Cyclopropyl Aminomethyl Structural analog; activity not specified
Tedizolid isomer 3-Fluoro-4-(tetrazolyl-pyridinyl)phenyl Hydroxymethyl Antibiotic (oxazolidinone class)
5-(Bromomethyl)-3-(4-fluorophenyl)-oxazolidin-2-one 4-Fluorophenyl Bromomethyl Halogenated analog; reactivity studies
5-(Hydroxymethyl)-3-(nitrofuran-derived)-oxazolidin-2-one (5-Nitrofuran-2-yl)methylideneamino Hydroxymethyl Potential antimicrobial applications

Key Observations

Position 3 Substituents
  • Perhydroazepinylpropyl (MLV-6976, NC-1200) : Introduces a nitrogen-containing heterocycle, likely contributing to receptor binding via hydrogen bonding or charge interactions .
  • Cyclopropyl () : Smaller and more rigid than isobutyl, possibly altering conformational stability .
  • Aromatic groups (e.g., 4-fluorophenyl in ) : Enable π-π stacking interactions with biological targets, common in antimicrobial agents .
Position 5 Substituents
  • Aminomethyl (target compound): Increases water solubility compared to hydrophobic groups like phenyl. May serve as a hydrogen bond donor.
  • Phenyl (MLV-6976, NC-1200) : Enhances hydrophobic interactions, critical for CNS-targeted muscle relaxants .
  • Hydroxymethyl (Tedizolid isomer) : Balances solubility and bioavailability in antibiotics .
  • Bromomethyl () : Introduces electrophilic reactivity, useful in synthetic intermediates .

Biological Activity

5-(Aminomethyl)-3-(2-methylpropyl)-1,3-oxazolidin-2-one is a member of the oxazolidinone class of compounds, which are recognized for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial and anticancer properties, as well as its potential mechanisms of action.

Chemical Structure and Properties

The compound features an oxazolidinone ring structure, which is crucial for its biological activity. The presence of the aminomethyl and isopropyl groups contributes to its pharmacological properties.

Antimicrobial Activity

Research indicates that oxazolidinones possess significant antimicrobial properties. For instance, derivatives of oxazolidinone have been shown to exhibit potent activity against Gram-positive bacteria. In a study comparing various derivatives, one compound demonstrated superior antimicrobial efficacy compared to chloramphenicol against Staphylococcus aureus . The mechanism involves disruption of the bacterial cell membrane integrity, leading to cell death.

CompoundAntimicrobial ActivityComparison
This compoundEffective against Gram-positive bacteriaBetter than chloramphenicol

Anticancer Activity

The anticancer potential of oxazolidinones has garnered significant attention. A study highlighted that certain derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The tested compounds exhibited varying degrees of cytotoxicity, with some inducing apoptosis through mitochondrial pathways . Specifically, the mechanism involves increased reactive oxygen species (ROS) production and subsequent mitochondrial dysfunction.

Cell LineIC50 Value (µM)Mechanism
MCF-717.66Apoptosis via caspase activation
HeLa31.10G1 phase arrest and ROS increase

Study 1: Antiproliferative Effects

In vitro studies evaluated the antiproliferative effects of various oxazolidinone derivatives on MCF-7 and HeLa cells. The results indicated that compounds with structural similarities to this compound showed significant cytotoxicity without affecting non-tumorigenic cells . This selectivity is crucial for developing therapeutic agents with minimal side effects.

Study 2: Mechanistic Insights

Further investigations into the mechanism revealed that treatment with these compounds led to a reduction in mitochondrial membrane potential and increased expression of apoptosis-related proteins. Flow cytometry analysis confirmed cell cycle arrest at the G1 phase, indicating a potential pathway for therapeutic intervention in cancer treatment .

Q & A

Q. Why do some studies report conflicting MIC values for this compound?

  • Methodological Answer : Discrepancies often arise from:
  • Strain Variability : Test against standardized strains (e.g., ATCC 29213 for S. aureus).
  • Assay Conditions : Broth microdilution (CLSI guidelines) vs. agar diffusion. For example, pH differences in media can alter protonation of the aminomethyl group .

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